2,2'-Dichloroazoxybenzene
Overview
Description
2,2’-Dichloroazoxybenzene is an organic compound with the molecular formula C14H14N2O3. It belongs to the class of azoxybenzenes, which are characterized by the presence of an azoxy group (-N=N(O)-) linking two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dichloroazoxybenzene can be synthesized through the photoreduction of the corresponding nitrobenzene derivative. This process involves the use of a flow microreactor under visible-light irradiation. The reaction conditions typically include the use of a photocatalyst and a fluorous solvent such as tetradecafluorohexane or octadecafluorooctane. The liquid-liquid slug flow conditions improve both the conversion and yield of the photoreduction process .
Industrial Production Methods: The use of continuous flow reactors and advanced photoreduction techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dichloroazoxybenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Oxidation: It can be oxidized to form nitroso or nitro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Substitution: Electrophilic reagents like chlorine gas or nitric acid are used under controlled temperature and solvent conditions.
Major Products Formed:
Reduction: Formation of 2,2’-dichloroaniline or 2,2’-dichlorohydrazobenzene.
Oxidation: Formation of 2,2’-dichloronitrosobenzene or 2,2’-dichloronitrobenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Dichloroazoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2’-Dichloroazoxybenzene involves its interaction with molecular targets through its azoxy group. The compound can undergo photoisomerization, leading to changes in its electronic and geometric structure. This photoisomerization can affect its binding affinity to specific molecular targets, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Azobenzene: Similar structure but lacks the azoxy group. Known for its photoisomerization properties.
2,2’-Dichloroazobenzene: Similar structure but lacks the oxygen atom in the azoxy group.
2,2’-Dichlorohydrazobenzene: Reduced form of 2,2’-Dichloroazoxybenzene with a hydrazine linkage instead of an azoxy group.
Uniqueness: 2,2’-Dichloroazoxybenzene is unique due to its azoxy group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2-chlorophenyl)-(2-chlorophenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-1-3-7-11(9)15-16(17)12-8-4-2-6-10(12)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUNBLUACJUHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+](C2=CC=CC=C2Cl)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13556-84-8 | |
Record name | 2,2'-Dichloroazoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diazene, 1,2-bis(2-chlorophenyl)-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-dichloroazoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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